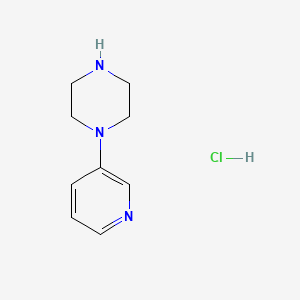

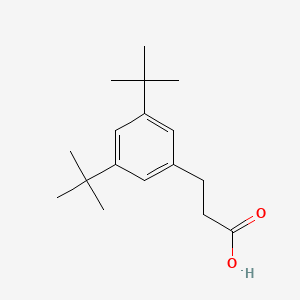

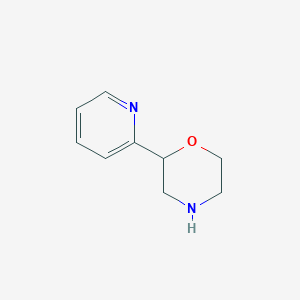

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

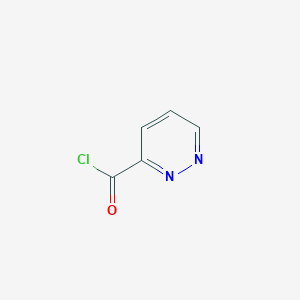

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound that has been synthesized and characterized for research purposes. Studies have described its preparation methods and analytical data, including its structure confirmation using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Molecular Structure Analysis

The molecular weight of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is 248.32 . The InChI code is1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 . Physical And Chemical Properties Analysis

The physical form of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a liquid . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

This compound is used in asymmetric synthesis as a chiral building block. Its unique stereochemistry allows for the creation of enantiomerically pure molecules, which is crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality .

Organic Synthesis

In organic synthesis, Benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as a versatile intermediate. It can undergo various chemical reactions, including alkylation, acylation, and oxidation, to yield a wide range of organic compounds .

Catalysis

The diazepane ring in the molecule can act as a ligand, binding to metals and forming complexes. These complexes can be used as catalysts in various chemical reactions, such as hydrogenation and carbon-carbon bond formation .

Drug Development

Due to its structural features, this compound can be used in the development of new drugs. It can be incorporated into potential medicinal compounds to improve their pharmacokinetic properties or to create new pharmacophores.

Benzylic Functionalization

The benzylic position of this molecule is reactive, allowing for functionalization through various reactions. This can lead to the synthesis of new derivatives with potential applications in material science or as novel organic compounds .

Heterocyclic Chemistry

As a heterocyclic compound, Benzyl 5-methyl-1,4-diazepane-1-carboxylate is used in the study of heterocyclic chemistry. It can be used to synthesize other heterocyclic structures, which are prevalent in many drugs and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Chemical Education

Lastly, due to its interesting chemical properties and reactivity, Benzyl 5-methyl-1,4-diazepane-1-carboxylate can be used in educational settings to demonstrate various chemical concepts and reactions to students .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 5-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591077 |

Source

|

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217972-87-7 |

Source

|

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)